1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)-
Description
The compound 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is a triazole derivative featuring a dioxolane ring system with stereochemical specificity (4S,5R configuration). Its structure includes a 2,4-dichlorophenyl group and a phenyl substituent on the dioxolane ring, coupled with a 1,2,4-triazole moiety. The stereochemistry at positions 4 and 5 of the dioxolane ring likely influences its molecular interactions, as seen in related antifungal agents targeting ergosterol biosynthesis .
Properties
CAS No. |
107659-88-1 |
|---|---|
Molecular Formula |
C18H15Cl2N3O2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-[[(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17-18(25-12-24-17,9-23-11-21-10-22-23)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
InChI Key |
RSXFIHZFPZTPPO-QZTJIDSGSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Hydrazine and Formamide
The most established and industrially relevant method for preparing 1H-1,2,4-triazole involves the direct reaction of hydrazine (or hydrazine hydrate) with formamide under controlled conditions. This process is well-documented in multiple patents and literature sources and is characterized by:
Reaction Conditions: Hydrazine is slowly added to preheated formamide maintained at 160–180 °C, with a molar ratio of formamide to hydrazine of at least 2.5:1, preferably 4:1 or higher, to ensure high yield and purity.
Reaction Mechanism: The reaction proceeds via formation of intermediates such as monoformylhydrazine and diformylhydrazine, which cyclize to form the triazole ring. The process releases ammonia, water, formic acid, and ammonium formate as by-products, which are continuously removed by distillation to drive the reaction forward.
Yield and Purity: This method achieves yields of 75–99% and product purity of 90–98%, making it suitable for large-scale production.
Process Advantages: The reaction is conducted at atmospheric pressure, avoiding the need for high-pressure equipment. The slow addition of hydrazine minimizes side reactions and formation of by-products such as 4-amino-1,2,4-triazole, enhancing selectivity.
Recovery: After reaction completion, excess formamide is removed by vacuum distillation, and the triazole is recovered either by melting and recrystallization or by crystallization from solvents such as ethyl acetate or methyl ethyl ketone.
Multi-Stage Cascade Processes
Alternative industrial methods involve multi-stage cascade reactors with temperature gradients (e.g., 100–120 °C, 180–200 °C, and 210–230 °C) and recycling of volatile by-products to improve yield and purity. However, these require complex and expensive equipment and are less favored compared to the direct single-step process.
Functionalization to Obtain 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- Substituted Triazole
Reaction Conditions and Purification
Alkylation reactions are typically performed in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) at controlled temperatures to avoid side reactions.
The final product is purified by recrystallization or chromatographic methods to achieve high purity suitable for biological or pharmaceutical applications.
Summary Table of Preparation Parameters
Research Findings and Industrial Relevance
The direct hydrazine-formamide method is preferred industrially due to its simplicity, cost-effectiveness, and scalability, producing high yields and purity without requiring high pressure or complex equipment.
Controlling the molar ratio and addition rate of hydrazine is critical to minimize side products and maximize yield.
The chiral dioxolane substituent imparts unique chemical and biological properties to the triazole derivative, making it valuable in pharmaceutical research, especially for antifungal and anticancer applications.
The functionalization step requires careful stereochemical control to maintain the desired (4S,5R) configuration, which is essential for biological activity.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
Biological Activities
1H-1,2,4-Triazoles are recognized for their antifungal , antiviral , and anticancer properties. The specific compound under discussion has shown promise in various biological assays:
- Antifungal Activity : Recent studies have highlighted the efficacy of triazole derivatives against fungal pathogens. For instance, compounds containing the triazole framework have been developed as potential fungicides targeting species such as Candida and Aspergillus . The structure of the compound allows it to interfere with fungal cell membranes and inhibit ergosterol synthesis.
- Antiviral Properties : Triazoles have also been investigated for their antiviral activities. Their mechanism often involves inhibiting viral replication processes. The compound's structural features may enhance its ability to bind to viral proteins or enzymes .
- Anticancer Potential : The triazole scaffold has been linked to anticancer activity due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that modifications to the triazole ring can enhance selectivity and potency against various cancer cell lines .
Medicinal Chemistry Insights
The synthesis of 1H-1,2,4-triazole derivatives has been a focal point in medicinal chemistry. Structure-activity relationship (SAR) studies indicate that specific substitutions on the triazole ring can significantly affect biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like dichlorophenyl) on the phenyl ring enhances antimicrobial efficacy by increasing electron density at critical sites during interactions with biological targets .
- Hybrid Compounds : Research has demonstrated that hybrid compounds combining triazoles with other pharmacophores exhibit improved biological activities. For example, triazole derivatives linked with quinazolinyl or piperidinyl moieties show enhanced antibacterial properties against resistant strains .
Applications in Agriculture
Beyond medicinal uses, triazoles are employed as agrochemicals . Their antifungal properties make them suitable candidates for protecting crops from fungal diseases. Triazole fungicides are widely used in agriculture to manage diseases caused by pathogens like Fusarium and Sclerotinia .
Summary of Key Findings
Case Studies
- Antifungal Efficacy : A study evaluated a series of triazole derivatives against clinical isolates of Candida. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .
- Antiviral Activity : Research on triazole derivatives showed significant inhibition of viral replication in vitro, suggesting potential for development as antiviral agents targeting RNA viruses .
- Agricultural Applications : Field trials demonstrated that triazole-based fungicides significantly reduced disease incidence in crops compared to untreated controls, underscoring their utility in agricultural practices .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares structural features and substituents of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- with key analogues:
Key Observations:
- Chlorine vs. Fluorine Substituents: The 2,4-dichlorophenyl group in the target compound may enhance antifungal activity compared to fluorinated analogues (e.g., D26), as chlorine atoms increase lipophilicity and membrane penetration .
- Stereochemical Influence: The (4S,5R) configuration in the dioxolane ring likely enhances target binding specificity, similar to the (4R) stereochemistry in D20, which showed superior activity against R. solani .
Physicochemical Properties
| Property | Target Compound (Inferred) | D17 | D20 | D26 |
|---|---|---|---|---|
| Molecular Weight | ~450 (estimated) | 341.8 | 327.8 | 293.3 |
| LogP (Lipophilicity) | ~3.5 (high) | 3.1 | 2.8 | 2.5 |
| Solubility | Low (organic solvents) | Low in water | Low in water | Moderate in DMF |
| Thermal Stability | Stable (analogue-based) | Stable up to 200°C | Stable up to 180°C | Stable up to 160°C |
Note: Data inferred from analogues in and .
Biological Activity
1H-1,2,4-Triazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features a triazole ring fused with a dioxolane moiety and substituted with dichlorophenyl and phenyl groups. Its chemical formula is , and it exhibits a complex structure that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl3N3O2 |
| Melting Point | ~120–121°C |
| Boiling Point | ~260°C |
| Solubility | Soluble in organic solvents |
The biological activity of this triazole derivative is primarily attributed to its ability to interact with specific enzyme targets. The presence of electron-withdrawing groups such as dichlorophenyl enhances its binding affinity to target proteins. The mechanism often involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as thymidine phosphorylase (TP), which is involved in nucleoside metabolism and has implications in cancer biology.
- Antifungal Properties : Similar triazole derivatives have shown significant antifungal activity by disrupting fungal cell membrane synthesis.
Biological Activity Studies
Recent studies have evaluated the biological properties of various 1H-1,2,4-triazole derivatives. The following sections summarize key findings related to the compound's activity.
Antifungal Activity
A review highlighted the potential of 1H-1,2,4-triazoles as antifungal agents. The structure-activity relationship (SAR) indicates that modifications at the 1 and 4 positions of the triazole ring can significantly enhance antifungal potency. For instance:
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| 1H-1,2,4-Triazole Derivative A | 8 | Candida albicans |
| 1H-1,2,4-Triazole Derivative B | 16 | Aspergillus fumigatus |
The above data suggest that structural modifications can lead to improved antifungal efficacy .
Inhibition of Thymidine Phosphorylase
A study focused on synthesizing novel bis-triazoles demonstrated significant inhibitory effects against thymidine phosphorylase. The synthesized compounds exhibited IC50 values in the low micromolar range:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Bis-Triazole A | 5.0 | Competitive inhibition |
| Bis-Triazole B | 3.2 | Non-competitive inhibition |
These results highlight the therapeutic potential of triazoles in cancer treatment .
Case Studies
Several case studies have been published that demonstrate the biological activity of similar triazole derivatives:
- Case Study on Antitumor Activity : A series of triazoles were evaluated for their ability to inhibit tumor cell proliferation in vitro. Compounds with bulky substituents showed enhanced activity against various cancer cell lines.
- Case Study on Antimicrobial Efficacy : Research indicated that certain triazole derivatives displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-1,2,4-triazole derivatives with complex stereochemical configurations, such as the target compound?
- Methodological Answer : The synthesis of triazole derivatives often involves multi-step reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours to form triazole cores, followed by condensation with substituted aldehydes in ethanol under acidic conditions . Key parameters include reaction time, solvent choice (e.g., absolute ethanol for Schiffs base formation), and purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Stereochemical control requires chiral catalysts or enantiomerically pure starting materials, as seen in dioxolane ring formation .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this triazole compound?
- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy to confirm functional groups (e.g., triazole C=N stretching at ~1600 cm) and stereochemistry. High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography resolves absolute configurations of chiral centers (e.g., (4S,5R) dioxolane systems) . Elemental analysis (C, H, N) validates molecular composition .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in multi-step syntheses involving dioxolane and triazole moieties?
- Methodological Answer : Low yields often arise from steric hindrance in dioxolane ring closure or side reactions during triazole alkylation. Optimize reaction conditions by:
- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Introducing protecting groups (e.g., benzyl for hydroxyls) to prevent unwanted nucleophilic attacks .
- Employing computational tools (e.g., DFT calculations) to predict steric and electronic barriers in transition states .
Q. What strategies are effective for resolving ambiguities in NMR data caused by tautomerism in triazole-thione derivatives?
- Methodological Answer : Triazole-thione tautomerism can complicate NMR interpretation. Use dynamic NMR (DNMR) experiments at variable temperatures to observe tautomeric equilibria. Solvatochromic studies (e.g., UV-Vis in polar vs. nonpolar solvents) and X-ray crystallography provide definitive structural assignments .
Q. How should researchers design assays to assess the antifungal activity of this compound against 14α-demethylase lanosterol (CYP51)?
- Methodological Answer :
- In Silico : Perform molecular docking (e.g., AutoDock Vina) using the CYP51 crystal structure (PDB: 3LD6) to predict binding affinities. Focus on interactions with the heme cofactor and hydrophobic pockets .
- In Vitro : Use microbroth dilution assays (CLSI M38-A2 protocol) against Candida spp., measuring minimum inhibitory concentrations (MICs). Include fluconazole as a positive control .
- Mechanistic Studies : Monitor ergosterol biosynthesis via GC-MS to confirm target engagement .
Q. How can computational modeling reconcile discrepancies between predicted binding affinities and experimental IC values?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Refine docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to account for ligand-induced conformational changes. Validate with free-energy perturbation (FEP) calculations . Adjust force fields to better represent halogen bonding (critical for 2,4-dichlorophenyl interactions) .
Data Contradiction and Theoretical Framework Questions
Q. How should researchers address conflicting solubility data for triazole derivatives in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions often stem from polymorphic forms or aggregation. Characterize solubility via phase diagrams and dynamic light scattering (DLS). Use co-solvency approaches (e.g., ethanol-water mixtures) or surfactants (e.g., Tween-80) to stabilize metastable forms .
Q. What theoretical frameworks guide the design of triazole-based enzyme inhibitors?
- Methodological Answer : Link to the "lock-and-key" model for substrate-enzyme interactions and transition-state theory for mechanism-based inhibition. For CYP51 inhibitors, emphasize steric complementarity with the lanosterol-binding cavity and electronic compatibility with the heme iron .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
